Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZLQYJZQVHXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50638514 | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50638514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4040-59-9, 39780-78-4 | |
| Record name | NSC408796 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC167956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50638514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Bicyclo[2.2.1]heptan-2-one
One of the most common synthetic routes to bicyclo[2.2.1]heptane-2-methanamine involves the reduction of bicyclo[2.2.1]heptan-2-one (norcamphor) to the corresponding amine. This reduction can be performed via reductive amination or direct reduction using strong hydride reagents.
-
- Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used as reducing agents.
- For reductive amination, the ketone is reacted with ammonia or primary amines in the presence of a reducing agent or catalytic hydrogenation.
- Reaction solvents typically include anhydrous ethers or alcohols.
- Temperature control is critical, often ambient to reflux conditions depending on the reagent.
-
- The ketone carbonyl is converted to an imine intermediate by reaction with ammonia or amines.
- The imine is subsequently reduced to the amine.
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- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure is employed for scale-up synthesis.
- This method preserves the bicyclic framework while reducing the ketone to the amine.
| Reducing Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | 85–90 | Strong reducing agent, sensitive to moisture |
| NaBH₄ | Methanol or ethanol, rt | 60–75 | Milder, selective reduction |
| H₂/Pd-C | 50 psi H₂, 80°C | 80–88 | Industrially preferred catalyst |
Catalytic Hydrogenation of Bicyclo[2.2.1]heptane Derivatives
Another preparation approach involves catalytic hydrogenation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives to obtain bicyclo[2.2.1]heptane intermediates, which can be further transformed into the amine.
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- Starting from bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid disodium salt, catalytic hydrogenation is performed using an aluminum-nickel alloy catalyst.
- Reaction conditions are mild: temperature 15–40 °C, atmospheric pressure.
- The catalyst is typically 20-120 mesh aluminum-nickel alloy.
- After hydrogenation, subsequent functional group transformations lead to the amine.
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- High yield (>98%) of hydrogenated product.
- Mild reaction conditions preserve the bicyclic structure.
-
- Used catalyst is treated with hot sodium hydroxide solution (20% w/w) at 90 °C for 1 hour to restore activity.
Nucleophilic Substitution and Amination Reactions
- Bicyclo[2.2.1]heptane derivatives bearing suitable leaving groups (e.g., halides) at the 2-position can undergo nucleophilic substitution with ammonia or amines to yield the corresponding amines.
- High-pressure conditions or elevated temperatures may be required to drive the substitution.
- This method is useful for preparing substituted amines or derivatives for further functionalization.
Protection and Deprotection Strategies
- For synthetic routes involving sensitive intermediates, protection of the amine group (e.g., Boc protection) is common.
- Deprotection is typically achieved using hydrochloric acid in saturated ethyl acetate to afford the hydrochloride salt of bicyclo[2.2.1]heptane-2-methanamine.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Scale Suitability | Notes |
|---|---|---|---|---|
| Reduction of bicyclo[2.2.1]heptan-2-one with LiAlH₄ | LiAlH₄, anhydrous ether, reflux | 85–90 | Lab to pilot | Sensitive to moisture, high yield |
| Catalytic hydrogenation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium | Al-Ni alloy catalyst, 15–40 °C, atm pressure | >98 | Industrial | Mild conditions, catalyst regeneration |
| Nucleophilic substitution of halide derivatives | Ammonia or amines, heat or pressure | 60–80 | Lab scale | Requires activated leaving groups |
| Reductive amination | Ammonia, reducing agent (NaBH₄, H₂/Pd-C) | 75–85 | Lab to industrial | Versatile, direct amine formation |
Detailed Reaction Scheme Example
Step 1: Preparation of bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid anhydride
- Dicyclopentadiene is thermally cracked to cyclopentadiene.
- Cyclopentadiene is reacted with maleic anhydride in a solvent mixture (cyclohexane/ethyl acetate or petrol ether/ethyl acetate) at 10–15 °C.
- The adduct is warmed to 60 °C to complete the reaction.
- Product is isolated by cooling, filtration, and vacuum drying.
Step 2: Conversion to bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt
- The anhydride is treated with aqueous sodium hydroxide at 80 °C.
- The solution is concentrated under vacuum to yield the disodium salt.
Step 3: Catalytic hydrogenation
- The disodium salt is hydrogenated over 20–40 mesh aluminum-nickel alloy catalyst.
- Reaction at 20–35 °C, atmospheric pressure, for 90–180 minutes.
- Product is bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium.
Step 4: Conversion to amine
- Subsequent chemical transformations convert the dicarboxylic acid derivative to bicyclo[2.2.1]heptane-2-methanamine.
- Amination can be achieved via reduction of corresponding ketones or substitution reactions.
- Final product is isolated as hydrochloride salt by treatment with HCl in ethyl acetate.
Analytical Characterization and Purity Assurance
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm bicyclic framework and amine substitution.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and chiral resolution if needed.
- Elemental Analysis : Validates composition consistent with hydrochloride salt.
Summary and Recommendations
- The most efficient and high-yielding preparation method involves catalytic hydrogenation of bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid disodium salt using aluminum-nickel alloy catalysts under mild conditions.
- Reduction of bicyclo[2.2.1]heptan-2-one using lithium aluminum hydride remains a classical laboratory method for preparing bicyclo[2.2.1]heptane-2-methanamine.
- Industrial synthesis favors catalytic hydrogenation and reductive amination due to scalability and environmental considerations.
- Proper catalyst regeneration and reaction condition optimization improve yield and reduce costs.
- Analytical techniques including NMR, MS, and HPLC are essential for confirming structure and purity.
Chemical Reactions Analysis
Acylation Reactions
The amine group undergoes acylation with acylating agents (e.g., acyl chlorides, esters) to form amides. This reaction is facilitated by the compound’s secondary amine, which acts as a nucleophile in nucleophilic acyl substitution. The hydrochloride salt enhances solubility in polar solvents, optimizing reaction efficiency.
Typical Reaction Conditions :
-
Reagents : Acyl chlorides, pyridine (base)
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Solvents : Dichloromethane (DCM), tetrahydrofuran (THF)
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Temperature : 0–25°C
-
Yield : >70% (optimized conditions)
Nucleophilic Substitution
The bicyclic framework allows for nucleophilic displacement of leaving groups (e.g., halides, sulfonates) at the methanamine position. Polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., K₂CO₃) enhance reactivity.
Mechanistic Insight :
The rigid bicyclo[2.2.1]heptane structure stabilizes transition states, favoring SN2 mechanisms over SN1 due to reduced steric hindrance .
Catalytic Hydrogenation
Synthesis of the compound often involves hydrogenation of bicyclo[2.2.1]heptane derivatives (e.g., imines, nitriles). This step is critical for introducing the methanamine group.
Protocol :
-
Catalyst : Pd/C or other transition metal catalysts
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Conditions : Moderate temperatures (25–60°C), atmospheric pressure
-
Yield : >90% (optimized)
2.1.1 Nucleophilic Substitution Route
A two-step process involves reacting 3,4-dialkoxycyclobut-3-ene-1,2-dione with bicyclo[2.2.1]heptan-2-amine, followed by hydrolysis .
| Step | Reagent/Conditions | Outcome |
|---|---|---|
| 1 | 3,4-diethoxycyclobut-3-ene-1,2-dione, ethanol | Formation of intermediate amide |
| 2 | Bicyclo[2.2.1]heptan-2-amine, HCl | Final product hydrochloride salt |
3.1.1 Amine Functional Group Reactivity
The secondary amine’s lone pair participates in:
-
Hydrogen bonding : Stabilizes transition states in substitution/acylation reactions .
-
Biological interactions : Facilitates binding to receptors (e.g., CXCR2) via ionic/hydrogen bonding .
3.1.2 Steric Effects
The bicyclo[2.2.1]heptane framework imposes significant steric constraints, influencing reaction pathways:
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neurotransmitter analogs.
Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bicyclo[2.2.1]heptane-2-methanamine Hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. Pathways involved may include neurotransmitter signaling and metabolic processes.
Comparison with Similar Compounds
Core Bicyclic Framework
- Bicyclo[2.2.1]heptane Derivatives: The norbornane system (two fused cyclohexane rings) provides steric rigidity, enhancing receptor binding specificity. For example, compound 12am in leverages this scaffold for selective CDK9 inhibition .
Substituent Effects
- Amino Groups: Primary amines (e.g., this compound) are often used as intermediates for further functionalization . Tertiary amines (e.g., mecamylamine hydrochloride in ) show enhanced lipophilicity and blood-brain barrier penetration, making them suitable for CNS targets .
- Aromatic Substituents : The phenyl group in N,N-diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS 7177-30-2) increases molecular weight (279.85 g/mol) and likely enhances π-π interactions in receptor binding .
Research Findings and Trends
- Synthetic Accessibility : this compound is synthesized via reductive amination or coupling reactions (e.g., DCC/HOBt in ), whereas analogs like EXP 561 require more complex routes due to their bicyclo[2.2.2]octane framework .
- Selectivity Challenges: While norbornane derivatives offer selectivity, their analogs with larger rings (e.g., bicyclo[2.2.2]octane) may face synthetic and metabolic hurdles .
Biological Activity
Bicyclo[2.2.1]heptane-2-methanamine hydrochloride is a bicyclic compound notable for its unique structural characteristics and potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a bicyclic structure that consists of two fused cyclopentane rings and an amine functional group. The hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for various pharmacological applications.
The biological activity of bicyclo[2.2.1]heptane derivatives is primarily attributed to their interaction with specific biological targets, including enzymes and receptors. The unique three-dimensional conformation of these compounds influences their reactivity and ability to modulate biological pathways.
- Anticancer Activity : Research has identified bicyclo[2.2.1]heptane derivatives as potential anti-cancer agents, particularly through their role as CXCR2 antagonists. For instance, compounds derived from this structure have demonstrated significant efficacy in inhibiting cancer cell proliferation by modulating signaling pathways related to tumor growth and metastasis .
- Genotoxic Effects : Some studies have explored the genotoxic potential of bicyclo[2.2.1]heptane derivatives, revealing that certain compounds can induce DNA damage in bacterial models, although the exact mechanisms remain under investigation .
- Anti-inflammatory Properties : Bicyclo[2.2.1]heptane derivatives have been shown to exhibit anti-inflammatory effects by modulating NF-κB signaling pathways, which are critical in the inflammatory response .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of a bicyclo[2.2.1]heptane derivative as a CXCR2 antagonist in vitro, showing promising results in inhibiting cancer cell migration and proliferation in various cancer cell lines. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 48 nM against CXCR2, indicating potent activity against metastatic processes .
Case Study 2: Genotoxic Assessment
In another study assessing the genotoxic effects of bicyclo[2.2.1]heptane derivatives, researchers used lux-biosensors in E. coli to evaluate the DNA alkylation potential of these compounds. While some derivatives showed significant genotoxic effects leading to SOS responses in bacteria, others did not exhibit such properties, highlighting the need for further mechanistic studies to understand these interactions better .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride with high enantiomeric purity?
- Methodological Answer : High enantiomeric purity can be achieved via stereoselective synthesis using chiral auxiliaries or enantioselective catalysis. For example, the use of resolved bicyclo[2.2.1]heptane precursors with defined stereochemistry (e.g., endo/exo configurations) followed by amination and HCl salt formation is critical. Building block strategies, such as those involving spiro or azabicyclo derivatives, can improve stereochemical control . Validation of enantiopurity requires chiral HPLC or polarimetry.
Q. Which spectroscopic techniques are most effective for characterizing the structural conformation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bicyclic framework and substituent positions. X-ray crystallography provides definitive stereochemical assignments, especially for distinguishing endo/exo configurations. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like amine-HCl interactions .
Q. How should researchers handle solubility challenges during in vitro experiments with this compound?
- Methodological Answer : The compound’s solubility in water is reported as 20 mg/mL, but for higher concentrations, use polar aprotic solvents (e.g., DMSO) with sonication. Pre-warm aqueous buffers to 37°C to enhance dissolution. For biological assays, ensure compatibility with solvent concentrations (<1% v/v) to avoid cytotoxicity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its binding affinity to neuronal receptors?
- Methodological Answer : The rigid bicyclic scaffold enforces distinct spatial orientations of the methanamine group, affecting receptor docking. For instance, endo configurations may enhance binding to nicotinic acetylcholine receptors (nAChRs) due to better complementarity with hydrophobic pockets. Competitive binding assays using radiolabeled ligands (e.g., [³H]-epibatidine) and molecular docking simulations can quantify stereochemical effects .
Q. What experimental approaches are recommended to assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC or LC-MS over 24–72 hours. Quantify degradation products (e.g., free amine or bicyclic alcohols) using calibration curves. For in vivo extrapolation, correlate results with pharmacokinetic studies in model organisms .
Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across different receptor assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor subtypes. Standardize protocols using reference agonists/antagonists (e.g., nicotine for nAChRs) and validate with orthogonal methods (e.g., electrophysiology vs. calcium flux assays). Meta-analysis of structural analogs (e.g., mecamylamine derivatives) can identify trends in potency-structure relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
